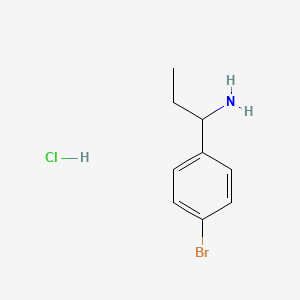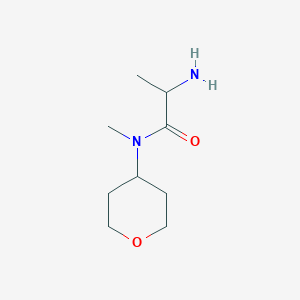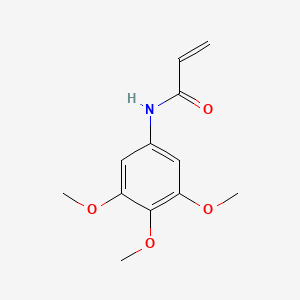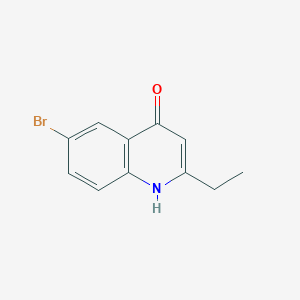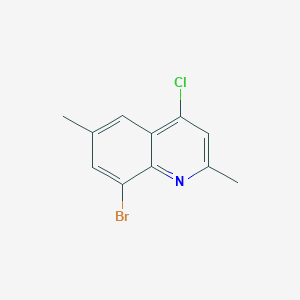
8-Bromo-4-chloro-2,6-dimethylquinoline
説明
8-Bromo-4-chloro-2,6-dimethylquinoline is an organic compound that belongs to the class of quinolines. It has the empirical formula C11H9BrClN and a molecular weight of 270.55 .
Physical And Chemical Properties Analysis
8-Bromo-4-chloro-2,6-dimethylquinoline is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.
科学的研究の応用
Anti-Malarial Activity
8-Aminoquinolines, structurally related to 8-Bromo-4-chloro-2,6-dimethylquinoline, have demonstrated significant potential in the treatment and prevention of malaria. Studies indicate that drugs like tafenoquine (WR 238605) show promise in the radical cure of Plasmodium vivax and are considered safe, well-tolerated, and effective in preventing P. vivax relapse (Walsh et al., 1999). Another study confirms the efficacy and safety of tafenoquine when coadministered with chloroquine, highlighting no significant pharmacokinetic/pharmacodynamic interactions and a well-tolerated safety profile in healthy subjects (Miller et al., 2013).
Anti-Tuberculosis Potential
The diarylquinoline TMC207, with a mechanism of action related to inhibiting mycobacterial ATP synthase, has shown potent activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis. Clinical trials demonstrate TMC207's ability to reduce the time to conversion to a negative sputum culture and increase the proportion of patients with culture conversion, presenting a viable option for treating multidrug-resistant tuberculosis (Diacon et al., 2009).
Potential for Chemoprevention
An epidemiological study aims to verify preclinical data on the chemopreventive potential of chloroquine, a drug closely related to the 4-aminoquinoline class, which includes 8-Bromo-4-chloro-2,6-dimethylquinoline. The study explores chloroquine's potential to reduce breast cancer incidence, leveraging the historical use of the drug among Peace Corps volunteers. This investigation could validate chloroquine's role in chemoprevention and prompt its repositioning as an affordable and established medication for public health benefits (Dacso, 2015).
Central Nervous System Effects
While not directly related to 8-Bromo-4-chloro-2,6-dimethylquinoline, the case of limbic encephalopathy and central vestibulopathy induced by mefloquine, another 4-methanolquinoline anti-malarial, highlights the neurological implications of certain quinoline derivatives. This case suggests a potential for neurotoxic effects characterized by psychosis, memory impairment, confusion, personality change, disequilibrium, and vertigo (Nevin, 2012).
Safety And Hazards
特性
IUPAC Name |
8-bromo-4-chloro-2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEXCBVAJCIAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656310 | |
| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-2,6-dimethylquinoline | |
CAS RN |
1156275-57-8 | |
| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1156275-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)
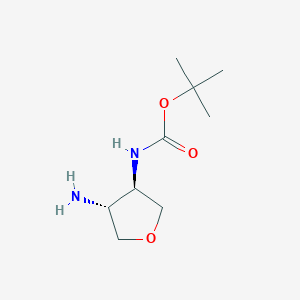
![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
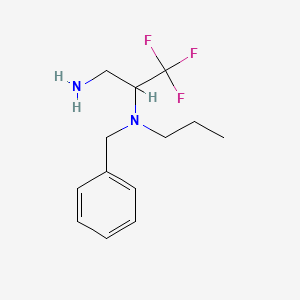
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
